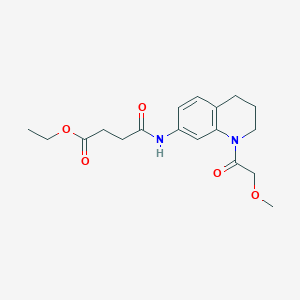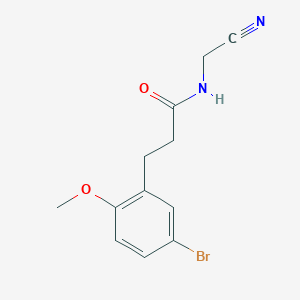
Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.399. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate is involved in various chemical reactions and synthesis processes, contributing to the development of novel compounds with potential applications. For instance, it plays a role in the reactions with ethoxymethylenemalonic acid derivatives, showing diverse outcomes compared to quinoline analogs, leading to the formation of pyridoquinazolines and pyrimidoquinazolines under different conditions (Deady, Mackay, & Werden, 1989). This versatility underscores its potential in synthesizing complex heterocyclic compounds.
Antibacterial Activity
Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate derivatives exhibit antibacterial activity. A study demonstrated the synthesis of pyranoquinoline derivatives and evaluated their antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting their moderate effectiveness, particularly against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).
Natural Product Synthesis
This compound is instrumental in the discovery of natural products. For example, the ethyl acetate extract from Janibacter limosus led to the identification of a tetrahydroquinoline derivative, showcasing significant biological activity against bacteria and fungi, underscoring its potential in antibiotic development (Asolkar et al., 2004).
Antimalarial Research
Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate derivatives have been explored for antimalarial activity. Research into 4-substituted 8-amino-6-methoxyquinolines, for instance, has yielded compounds with activity comparable to primaquine against Plasmodium species, presenting a less toxic alternative for antimalarial therapy (Carroll, Berrang, Linn, & Twine, 1979).
properties
IUPAC Name |
ethyl 4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-3-25-18(23)9-8-16(21)19-14-7-6-13-5-4-10-20(15(13)11-14)17(22)12-24-2/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKJEXSIUVIWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-4-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-[(4-chloro-2-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2560965.png)
![6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2560966.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2560967.png)


![3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2560972.png)
![4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/no-structure.png)
![2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2560977.png)
![methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate](/img/structure/B2560980.png)
![N-(3,5-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2560981.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2560983.png)
![7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole](/img/structure/B2560986.png)
![2-methyl-3-phenyl-5-propyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2560987.png)